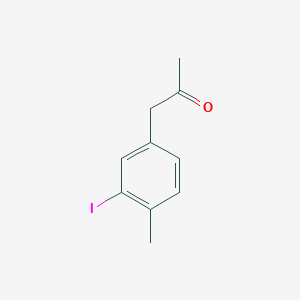

1-(3-Iodo-4-methylphenyl)propan-2-one

Description

1-(3-Iodo-4-methylphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a 3-iodo-4-methylphenyl group. The ketone functional group positions it as a candidate for further derivatization, such as in condensation or reduction reactions .

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

1-(3-iodo-4-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11IO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 |

InChI Key |

HDEXLTZPRZVULE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Iodo-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the iodination of 4-methylpropiophenone using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(3-Iodo-4-methylphenyl)propan-2-one may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group into an alcohol.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Iodo-4-methylphenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodo and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to the modulation of biochemical pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Amide Derivatives Compounds N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide () share the same 3-iodo-4-methylphenyl moiety but replace the ketone with a pyrazinecarboxamide group. These amides were investigated as abiotic elicitors in Silybum marianum callus cultures, enhancing flavonolignan production. The ketone in 1-(3-Iodo-4-methylphenyl)propan-2-one may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the amides’ hydrogen-bonding capacity, which is critical for biological interactions .

b. Alcohol Analog (S)-1-(4-Iodo-phenyl)-propan-1-ol () replaces the ketone with a hydroxyl group.

Substituent Variations

a. Halogenation Patterns 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one () features additional iodine and chlorine substituents on the phenyl ring. The target compound’s single iodine substituent may offer a balance between lipophilicity and synthetic accessibility .

b. Alkaloid Comparison

Pelletierine ((S)-1-(piperidin-2-yl)propan-2-one; ) shares the propan-2-one core but substitutes the aryl group with a piperidine ring. This structural difference shifts the compound’s application from aromatic chemistry to alkaloid biology, highlighting the ketone’s versatility in diverse molecular contexts .

Physicochemical and Electronic Properties

The iodine substituent’s electronegativity (2.66 on the Pauling scale) and the methyl group’s electron-donating effects create a polarized aromatic system. This may increase the ketone’s electrophilicity compared to non-halogenated analogs. Absolute hardness (η) and electronegativity (χ) principles () could further predict reactivity trends, though experimental data for the target compound are absent .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.